2,2,5,5-Tetramethyl-4-(7-quinolylmethylene)-2,5-dihydrofuran-3-one
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Overview
Description
(4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE is a complex organic compound that features a quinoline moiety attached to a tetramethyl-substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Attachment to the Oxolane Ring: The quinoline derivative is then reacted with a tetramethyl-substituted oxolane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
(4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s quinoline moiety is particularly important in these interactions, as it can form stable complexes with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline N-oxides and dihydroquinolines share structural similarities with (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE.
Quinazoline Derivatives: These compounds also feature a fused ring system and have similar applications in medicinal chemistry.
Uniqueness
What sets (4Z)-2,2,5,5-TETRAMETHYL-4-[(QUINOLIN-7-YL)METHYLIDENE]OXOLAN-3-ONE apart is its tetramethyl-substituted oxolane ring, which provides unique steric and electronic properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C18H19NO2 |
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Molecular Weight |
281.3 g/mol |
IUPAC Name |
(4Z)-2,2,5,5-tetramethyl-4-(quinolin-7-ylmethylidene)oxolan-3-one |
InChI |
InChI=1S/C18H19NO2/c1-17(2)14(16(20)18(3,4)21-17)10-12-7-8-13-6-5-9-19-15(13)11-12/h5-11H,1-4H3/b14-10+ |
InChI Key |
KTBLHPTXJHRGOI-GXDHUFHOSA-N |
Isomeric SMILES |
CC1(/C(=C/C2=CC3=C(C=CC=N3)C=C2)/C(=O)C(O1)(C)C)C |
Canonical SMILES |
CC1(C(=CC2=CC3=C(C=CC=N3)C=C2)C(=O)C(O1)(C)C)C |
Origin of Product |
United States |
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